

# A Comprehensive Technical Guide to Calcium 2-oxo-3-phenylpropanoate (Calcium Phenylpyruvate)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Calcium 2-oxo-3-phenylpropanoate

**Cat. No.:** B1588136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Calcium 2-oxo-3-phenylpropanoate**, commonly known as calcium phenylpyruvate, is a chemical compound of significant interest in the pharmaceutical and biotechnology sectors. As a stable salt of phenylpyruvic acid, it serves as a key intermediate in various synthetic pathways and exhibits notable biological activities. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis, and its role in biological systems, with a particular focus on its application in the management of chronic kidney disease (CKD). Detailed experimental protocols for its synthesis and in vitro analysis are provided, alongside visualizations of its metabolic context and proposed mechanism of action.

## Nomenclature and Synonyms

**Calcium 2-oxo-3-phenylpropanoate** is known by a variety of names in scientific literature and commercial databases. A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.

- Calcium Phenylpyruvate[1][2][3][4][5][6][7]
- Phenylpyruvic acid calcium salt[2][6][7][8]

- ALPHA-KETOPHENYLALANINE CALCIUM SALT[[1](#)]
- Calcium alpha-keto-beta-phenylpropionate[[1](#)]
- Benzenepropanoic acid,  $\alpha$ -oxo-, calcium salt[[9](#)]
- Calcium bis(3-phenylpyruvate)[[5](#)][[9](#)]
- Phenylpyroracemic acid calcium salt[[3](#)][[9](#)]
- calcium;2-oxo-3-phenylpropanoate[[9](#)][[10](#)]

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Calcium 2-oxo-3-phenylpropanoate** is presented in Table 1. This data is essential for its handling, formulation, and quality control.

| Property          | Value                                                                                     | Reference(s)     |
|-------------------|-------------------------------------------------------------------------------------------|------------------|
| CAS Number        | 51828-93-4                                                                                | [1][2][8][9][10] |
| Molecular Formula | C <sub>18</sub> H <sub>14</sub> CaO <sub>6</sub>                                          | [1][2][8][9][10] |
| Molecular Weight  | 366.38 g/mol                                                                              | [1][2][8][9][10] |
| Appearance        | White to off-white crystalline powder                                                     | [1][8]           |
| Purity            | >99%                                                                                      | [1]              |
| Solubility        | Soluble in water and ethanol                                                              | [1]              |
| Melting Point     | 172°C (decomposes)                                                                        | [4]              |
| Stability         | Stable under normal conditions, resistant to moisture and high temperatures. Hygroscopic. | [1][4][11]       |
| IUPAC Name        | calcium bis(2-oxo-3-phenylpropanoate)                                                     | [9]              |
| InChI Key         | BKMMOJVSLBZNTK-UHFFFAOYSA-L                                                               | [9][10]          |
| SMILES            | C1=CC=C(C=C1)CC(=O)C(=O)<br>)<br>[O-].C1=CC=C(C=C1)CC(=O)<br>C(=O)[O-].[Ca+2]             | [9][10]          |

## Biological Significance and Applications

**Calcium 2-oxo-3-phenylpropanoate** is a component of  $\alpha$ -keto acid formulations used in the management of chronic kidney disease (CKD).<sup>[5][12]</sup> In patients with CKD, supplementation with essential amino acid analogues, such as calcium phenylpyruvate, in conjunction with a low-protein diet, has been shown to mitigate the progression of renal damage.<sup>[8][9][10][13][14]</sup> The primary mechanism involves providing the carbon skeleton of the essential amino acid

phenylalanine, which can be transaminated in the body to form phenylalanine, thereby reducing the nitrogen load and the production of uremic toxins.[\[1\]](#)

Furthermore, this compound is investigated for its potential role in managing phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[\[14\]](#)

## Experimental Protocols

### Synthesis of Phenylpyruvic Acid (Precursor)

This protocol is adapted from the well-established hydrolysis of  $\alpha$ -acetaminocinnamic acid.[\[4\]](#) [\[15\]](#)

#### Materials:

- $\alpha$ -Acetaminocinnamic acid
- 1 N Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous calcium chloride
- Anhydrous potassium hydroxide
- 500-mL round-bottom flask with a reflux condenser
- Büchner funnel and filter flask
- Separatory funnel
- Vacuum desiccator

#### Procedure:

- In the 500-mL round-bottom flask, combine 10 g (0.05 mole) of  $\alpha$ -acetaminocinnamic acid and 200 mL of 1 N hydrochloric acid.
- Heat the mixture to boiling and maintain reflux for 3 hours to complete the hydrolysis.

- If any oily droplets separate, filter the hot solution to remove them.
- Allow the filtrate to cool to room temperature, and then place it in a refrigerator to facilitate the crystallization of phenylpyruvic acid.
- Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of ice-cold water.
- Transfer the combined filtrate and washings to a separatory funnel and extract with four 50-mL portions of diethyl ether.
- Combine the ether extracts and evaporate the solvent at room temperature, finishing in a vacuum desiccator.
- Combine the residue from the ether extract with the initial crop of crystals and dry the final product in a vacuum desiccator over anhydrous calcium chloride and potassium hydroxide. The expected yield is 7.2–7.7 g (88–94%).

## Synthesis of Calcium 2-oxo-3-phenylpropanoate

This protocol describes the direct synthesis from phenylpyruvic acid and calcium hydroxide.

### Materials:

- Phenylpyruvic acid (synthesized as per protocol 4.1 or obtained commercially)
- Calcium hydroxide ( $\text{Ca(OH)}_2$ )
- Deionized water
- Ethanol (optional, as a solvent)
- Reaction vessel with a stirrer and heating mantle
- Filtration apparatus
- Drying oven

### Procedure:

- Dissolve a known molar amount of phenylpyruvic acid in a suitable volume of deionized water or a water/ethanol mixture in the reaction vessel. Phenylpyruvic acid has limited water solubility, so gentle heating may be required.
- In a separate container, prepare a stoichiometric amount of calcium hydroxide (a 2:1 molar ratio of phenylpyruvic acid to calcium hydroxide is required).
- Slowly add the calcium hydroxide to the phenylpyruvic acid solution while stirring continuously.
- Heat the reaction mixture to approximately 60-80°C and maintain stirring for 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate of calcium phenylpyruvate should be observed.
- Allow the mixture to cool to room temperature.
- Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to aid in drying.
- Dry the collected solid in a vacuum oven at 60-70°C until a constant weight is achieved.

## In Vitro Cytotoxicity Assay using MTT

This protocol provides a general framework for assessing the cytotoxicity of **Calcium 2-oxo-3-phenylpropanoate** on a relevant cell line (e.g., human kidney proximal tubule epithelial cells, HK-2).

### Materials:

- HK-2 cell line
- Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)
- **Calcium 2-oxo-3-phenylpropanoate**
- Phosphate-buffered saline (PBS)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of  $1 \times 10^4$  cells per well in 100  $\mu\text{L}$  of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified atmosphere to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of **Calcium 2-oxo-3-phenylpropanoate** in sterile PBS or culture medium. Perform serial dilutions to obtain the desired final concentrations. Remove the old medium from the wells and add 100  $\mu\text{L}$  of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Assay: After the incubation period, remove the treatment medium and add 100  $\mu\text{L}$  of fresh medium and 10  $\mu\text{L}$  of MTT solution to each well. Incubate for 4 hours at 37°C.
- Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). Plot the percentage of cell viability against the compound concentration to determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

# Signaling Pathways and Mechanisms of Action

## Phenylalanine Metabolism

**Calcium 2-oxo-3-phenylpropanoate** is an intermediate in the metabolism of the essential amino acid phenylalanine. The following diagram illustrates the central role of phenylpyruvate in this pathway.



[Click to download full resolution via product page](#)

### Phenylalanine Metabolism Pathway

## Proposed Mechanism in Chronic Kidney Disease

In CKD, impaired renal function leads to the accumulation of nitrogenous waste products. A very low protein diet supplemented with keto-analogues, including calcium phenylpyruvate, is a therapeutic strategy to reduce this burden. The proposed mechanism involves the utilization of excess nitrogen for the transamination of the keto-analogue into its corresponding amino acid, thereby reducing urea synthesis. Furthermore, the administration of a calcium salt may influence mineral metabolism, which is often dysregulated in CKD. One key player in this

dysregulation is Fibroblast Growth Factor 23 (FGF23). Elevated FGF23 levels in CKD contribute to secondary hyperparathyroidism and cardiovascular complications. While the direct effect of calcium phenylpyruvate on FGF23 signaling is an area of active research, providing a calcium source could modulate the complex interplay between calcium, phosphate, and FGF23.

#### Proposed Mechanism in CKD

## Conclusion

**Calcium 2-oxo-3-phenylpropanoate** is a multifaceted compound with established applications in the management of metabolic disorders, particularly chronic kidney disease. Its well-defined chemical properties and synthesis routes make it a valuable tool for both clinical and research purposes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for professionals in the field to further explore and utilize this compound in drug development and scientific investigation. Further research into its precise interactions with signaling pathways, such as the FGF23 axis, will undoubtedly uncover new therapeutic potentials.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CA2012979A1 - Process for the sodium phenylpyruvate from calcium phenylpyruvate - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0195530A2 - Process for the preparation of phenyl pyruvic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Calcium phenylpyruvate | 51828-93-4 [chemicalbook.com]
- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 7. 0 [simsonpharma.com]

- 8. pafmj.org [pafmj.org]
- 9. The Effect of Ketoanalogues on Chronic Kidney Disease Deterioration: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Efficacy of Alpha Keto-Analogues in The Management of Chronic Kidney Disease | Semantic Scholar [semanticscholar.org]
- 11. Cytosolic Ca<sup>2+</sup> shifts as early markers of cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0422162A1 - Process for preparing sodium phenylpyruvate from calcium phenylpyruvate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Calcium 2-oxo-3-phenylpropanoate (Calcium Phenylpyruvate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588136#synonyms-for-calcium-2-oxo-3-phenylpropanoate-e-g-calcium-phenylpyruvate]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)